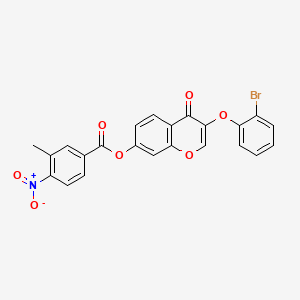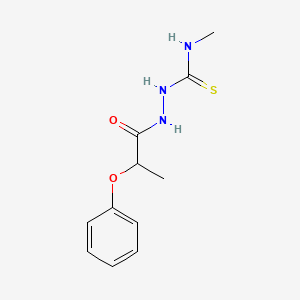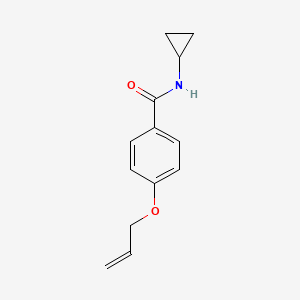![molecular formula C12H16Cl2N2O3S B4539640 N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B4539640.png)
N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dichloroacetamide
Description
The compound belongs to a broad category of sulfonamide derivatives, which are known for their versatile applications in pharmaceuticals, materials science, and organic synthesis. The sulfonamide group (-SO2NH2) is pivotal in medicinal chemistry due to its role in mimicking the tetrahedral intermediate of enzymatic reactions, thus acting as a functional group in enzyme inhibitors.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. A closely related synthesis approach is seen in the production of cyclic sulfoximines through a [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, facilitated by a removable PhSO₂CF₂ group. This method indicates the potential synthetic route for similar sulfonamide compounds, where the difluoro(phenylsulfonyl)methyl group aids the reaction and can be altered post-synthesis (Ye et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including their crystal structure, can be complex. For example, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II) provides insights into the coordination chemistry and spatial arrangement of similar sulfonamide-based compounds. This structure demonstrates a centrosymmetric arrangement around the metal center, indicating the potential for complex formation in sulfonamide derivatives (Obaleye et al., 2008).
Chemical Reactions and Properties
Sulfonamide derivatives engage in various chemical reactions, including ring cleavage and cycloaddition reactions. For instance, the ring cleavage of N-acyl- and N-(arylsulfonyl) histamines highlights the reactivity of sulfonamide derivatives under specific conditions, leading to the formation of functionalized butanes (Warshawsky et al., 1990).
Physical Properties Analysis
The physical properties of sulfonamide derivatives can be explored through spectroscopic methods, including FTIR and Raman spectroscopy. A study on N-(2-methylphenyl)-2,2-dichloroacetamide and its methyl variant revealed insights into the vibrational characteristics and the influence of the methyl group on amide group frequencies, suggesting how structural variations can impact physical properties (Arjunan et al., 2009).
properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2,2-dichloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O3S/c1-2-3-8-15-20(18,19)10-6-4-9(5-7-10)16-12(17)11(13)14/h4-7,11,15H,2-3,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVPFXGHRRWGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butylsulfamoyl)phenyl]-2,2-dichloroacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-{[3-(3-methoxybenzoyl)-1-piperidinyl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B4539559.png)
![ethyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B4539576.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4539579.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-mesitylbenzenesulfonamide](/img/structure/B4539587.png)
![N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4539597.png)

![2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide](/img/structure/B4539616.png)
![N-benzyl-2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4539623.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B4539636.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4539643.png)

![7-[(2-bromobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4539668.png)
![2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4539670.png)